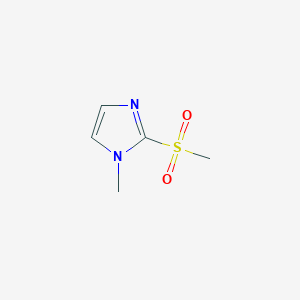

1-Methyl-2-methylsulfonylimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-methylsulfonylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S/c1-7-4-3-6-5(7)10(2,8)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMPTOIKNNBAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318621 | |

| Record name | 1-methyl-2-methylsulfonylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71691-71-9 | |

| Record name | NSC333333 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methyl-2-methylsulfonylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Positioning of 1 Methyl 2 Methylsulfonylimidazole in Contemporary Heterocyclic Chemistry Research

Established Synthetic Routes to this compound

The synthesis of this compound is a multi-step process that begins with the formation and functionalization of the core imidazole structure, followed by the crucial introduction of the methylsulfonyl group at the C-2 position.

Precursor Synthesis and Functionalization Techniques

The primary precursor for the title compound is 1-methylimidazole. Industrially, 1-methylimidazole is primarily synthesized via two main routes: the acid-catalyzed methylation of imidazole using methanol (B129727), or the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and a mixture of ammonia (B1221849) and methylamine. wikipedia.org

On a laboratory scale, 1-methylimidazole is commonly prepared by the direct methylation of imidazole. This involves treating imidazole with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to deprotonate the imidazole nitrogen. wikipedia.org An alternative lab-scale synthesis involves first deprotonating imidazole with a strong base like sodium hydride to form the sodium imidazolide (B1226674) salt, which is then reacted with a methylating agent. wikipedia.org

Table 1: Selected Laboratory-Scale Syntheses of 1-Methylimidazole

| Starting Material | Reagent(s) | Key Conditions | Product | Ref. |

|---|---|---|---|---|

| Imidazole | Methylating agent (e.g., CH₃I), Base | Deprotonation followed by methylation | 1-Methylimidazole | wikipedia.org |

| Imidazole | Sodium Hydride, Methylating agent | Formation of sodium salt, then methylation | 1-Methylimidazole | wikipedia.org |

| Glyoxal, Formaldehyde, Ammonia, Methylamine | Condensation | Radziszewski reaction | 1-Methylimidazole | wikipedia.org |

Introduction of the Sulfonyl Moiety

The introduction of the methylsulfonyl group at the 2-position of the 1-methylimidazole ring is a key synthetic challenge. A common strategy for installing sulfonyl groups on heterocyclic rings involves a two-step sequence: thiolation followed by oxidation.

A plausible route begins with the synthesis of 1-methyl-2-mercaptoimidazole. This can be followed by methylation of the sulfur atom to yield 1-methyl-2-(methylthio)imidazole. Subsequent oxidation of the thioether with a suitable oxidizing agent, such as hydrogen peroxide or a peroxy acid like m-chloroperbenzoic acid (m-CPBA), would then yield the target compound, this compound.

Another approach involves the direct sulfonation of the C-2 position. This can be achieved by deprotonation of 1-methylimidazole at the C-2 position using a strong organometallic base like n-butyllithium, followed by quenching the resulting lithiated species with methanesulfonyl chloride. The reactivity of related compounds like 1-methylimidazole-2-sulfonyl chloride highlights the accessibility of sulfonyl-functionalized imidazoles. sigmaaldrich.com

Derivatization and Functionalization Strategies of this compound

The presence of the methylsulfonyl group at the C-2 position renders this compound a versatile substrate for further chemical modification.

Modifications at the N-1 Position of the Imidazole Ring

The N-1 position of this compound is already substituted with a methyl group. Further modification at the nitrogen atoms typically involves the N-3 position. Alkylation of the N-3 nitrogen with various alkyl halides can lead to the formation of 1,3-dialkyl-2-methylsulfonylimidazolium salts. These imidazolium (B1220033) salts are a class of ionic liquids, and this derivatization pathway is analogous to the use of 1-methylimidazole as a precursor for common ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ("BMIMPF₆"). wikipedia.org

Reactions Involving the Sulfonyl Group

The methylsulfonyl group is a potent electron-withdrawing group and an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The sulfone moiety activates the C-2 position of the imidazole ring, making it susceptible to attack by various nucleophiles. acs.org This reactivity allows for the displacement of the methylsulfonyl group and the introduction of a wide range of substituents at the C-2 position.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product | Significance | Ref. |

|---|---|---|---|

| Amines (R-NH₂) | 2-Amino-1-methylimidazole derivatives | Access to key pharmacophores | acs.org |

| Alkoxides (R-O⁻) | 2-Alkoxy-1-methylimidazole derivatives | Synthesis of functionalized ethers | acs.org |

| Thiolates (R-S⁻) | 2-Thioether-1-methylimidazole derivatives | Introduction of sulfur-containing moieties | acs.org |

Functionalization of the Imidazole Ring Carbons

Functionalization of the C-4 and C-5 positions of the imidazole ring in this compound can also be explored. The strong electron-withdrawing effect of the C-2 methylsulfonyl group deactivates the entire ring towards electrophilic aromatic substitution. However, under forcing conditions or through specific directed metallation strategies, substitution at the C-4 or C-5 positions may be achievable. The precise regioselectivity of such reactions would be dictated by the combined electronic effects of the N-1 methyl group and the C-2 methylsulfonyl group. General strategies for imidazole functionalization often provide a foundation for developing specific protocols for this highly functionalized derivative. nih.gov

Novel Synthetic Approaches and Catalytic Methods

The synthesis of this compound, a specialized imidazole derivative, benefits from broader advancements in the catalytic synthesis of substituted imidazoles. While direct, one-pot syntheses of this specific molecule are not extensively documented, novel and catalytic methodologies for the N-methylation of the imidazole core and the subsequent introduction of a sulfonyl group at the C-2 position are of significant interest. These approaches offer improvements in efficiency, selectivity, and environmental impact over classical methods.

Catalytic N-Methylation of Imidazole

The initial step in forming the target compound involves the N-methylation of the imidazole ring. Traditional methods often rely on stoichiometric methylating agents like dimethyl sulfate, which is highly toxic. google.com Modern catalytic approaches provide safer and more atom-economical alternatives.

One innovative method employs a fixed-bed continuous flow reactor with an ammonium (B1175870) metatungstate-pillared hydrotalcite catalyst. google.comgoogle.com In this system, imidazole is reacted with methanol as the methylating agent. google.comgoogle.com This heterogeneous catalytic process allows for easier product separation and catalyst recycling, making it suitable for industrial-scale production. google.comgoogle.com The reaction conditions, including temperature and pressure, can be optimized to achieve high yields of 1-methylimidazole. google.comgoogle.com

| Catalyst | Reactants | Reaction Type | Key Advantages |

| Ammonium metatungstate-pillared hydrotalcite | Imidazole, Methanol | Continuous flow, heterogeneous catalysis | Low raw material cost, simple operation, reduced pollution, high yield, suitable for industrial production. google.comgoogle.com |

| Acid Catalyst | Imidazole, Methanol | Acid-catalyzed methylation | A primary industrial route for synthesis. chemicalbook.comwikipedia.org |

This table showcases catalytic methods for the synthesis of 1-methylimidazole, a precursor to this compound.

Introduction of the Methylsulfonyl Group

Following the synthesis of 1-methylimidazole, the subsequent challenge lies in the regioselective introduction of the methylsulfonyl group at the C-2 position. The C-2 position of the imidazole ring is susceptible to lithiation, which can then be followed by reaction with an appropriate electrophile. youtube.com However, direct C-H functionalization and multicomponent reactions represent more advanced and efficient strategies.

A noteworthy development in the synthesis of sulfonylated imidazoles is a transition-metal-free, three-component reaction. This approach involves the reaction of amidines, ynals, and sodium sulfonates. acs.org By controlling the additives, different isomers of sulfonylated imidazoles can be regioselectively synthesized. acs.org This methodology is characterized by its environmental friendliness, broad functional group tolerance, and high atom economy. acs.org While this method synthesizes the imidazole ring and incorporates the sulfonyl group concurrently, its principles could be adapted for the direct sulfonylation of a pre-formed 1-methylimidazole ring.

Another emerging area is the use of transition-metal catalysis for the C-H functionalization of imidazoles. Nickel-catalyzed C-H arylation and alkenylation of imidazoles have been successfully demonstrated. nih.govresearchgate.net These methods often utilize an air-stable nickel(II) salt as a catalyst precursor and a tertiary alcohol as a solvent, which is key to the successful C-H activation of the imidazole ring. nih.gov While these have been applied to the introduction of aryl and alkenyl groups, the extension of this catalytic system to the introduction of sulfonyl groups via C-H sulfonylation is a promising area of research. The synthesis of 2-sulfonyl carbazoles via oxidative C-H functionalization with sulfonyl hydrazides provides a precedent for such transformations on heterocyclic systems. nih.gov

Electrochemical methods also present a novel route for the C-N coupling of imidazoles with aromatic and benzylic compounds through oxidative C-H functionalization. acs.org This technique's applicability to C-S bond formation could pave the way for the direct electrochemical sulfonylation of 1-methylimidazole.

| Method | Key Features | Potential Application for this compound |

| Three-Component Reaction | Transition-metal-free, high regioselectivity, atom economical. acs.org | Adaptation for direct sulfonylation of 1-methylimidazole. |

| Nickel-Catalyzed C-H Functionalization | Use of inexpensive and abundant nickel, direct functionalization of the C-H bond. nih.govresearchgate.net | Potential for direct C-2 sulfonylation using a suitable sulfonylating agent. |

| Electrochemical C-H Functionalization | Avoids the use of chemical oxidants, high functional group tolerance. acs.org | Development of an electrochemical method for C-2 sulfonylation. |

This table summarizes novel synthetic strategies that could be applied to the synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 2 Methylsulfonylimidazole

Analysis of Nucleophilic Reactivity of the Imidazole (B134444) Core

The imidazole ring is an aromatic heterocycle with two nitrogen atoms, giving it a rich nucleophilic and basic character. However, the presence of the powerful electron-withdrawing methylsulfonyl (-SO2CH3) group at the C2 position significantly modulates this inherent reactivity. This substituent strongly deactivates the imidazole ring towards electrophilic attack, a phenomenon well-documented for other electron-deficient heterocyclic systems.

Despite this deactivation, the N3 atom of the imidazole ring retains a degree of nucleophilicity. It can participate in reactions with strong electrophiles, although the conditions required are typically harsher than for simple alkylimidazoles. The lone pair of electrons on the N3 atom is less available for donation due to the inductive and resonance effects of the adjacent sulfonyl group.

Research into related compounds, such as 2-(methylsulfonyl)benzimidazole, has shown that while the imidazole core is deactivated, it can still undergo N-alkylation. The reactivity is, however, markedly lower than that of its non-sulfonylated counterpart. The precise nucleophilic reactivity of the 1-Methyl-2-methylsulfonylimidazole core itself is a specialized area of study, with its reactions being less about the ring's aromaticity and more about the interplay with the sulfonyl group.

Electrophilic Characteristics and Reactivity of the Sulfonyl Group

The most prominent feature of this compound's reactivity profile is the electrophilic nature of the C2 carbon, directly induced by the attached methylsulfonyl group. The sulfonyl group is one of the strongest electron-withdrawing groups in organic chemistry, rendering the C2 position highly susceptible to attack by nucleophiles.

This reactivity makes this compound an effective reagent in nucleophilic aromatic substitution (SNA) reactions. The methylsulfonyl group acts as an excellent leaving group, facilitating its displacement by a wide range of nucleophiles. This process is a cornerstone of its synthetic utility.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Alkoxides (e.g., RO⁻) | 2-Alkoxy-1-methylimidazole | Varies with substrate |

| Amines (e.g., RNH₂) | 2-Amino-1-methylimidazole derivatives | Typically requires heat |

| Thiolates (e.g., RS⁻) | 2-(Alkylthio)-1-methylimidazole | Generally mild conditions |

The facility of these displacement reactions highlights the primary role of the sulfonyl group as an activating group for nucleophilic attack at the C2 position of the imidazole ring.

Investigation of Reaction Mechanisms and Intermediates

The reactions involving this compound, particularly the nucleophilic substitution at the C2 position, are believed to proceed through a well-established mechanistic pathway known as the SNA mechanism. This multi-step process involves the formation of a transient, stabilized intermediate.

The proposed mechanism is as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient C2 carbon of the imidazole ring. This is typically the rate-determining step.

Formation of a Meisenheimer-type Intermediate: The attack leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex or σ-adduct. In this species, the aromaticity of the imidazole ring is temporarily broken. The negative charge is delocalized over the imidazole ring and, importantly, onto the oxygen atoms of the sulfonyl group, which provides significant stabilization.

Departure of the Leaving Group: The intermediate then collapses, rearomatizing the imidazole ring by expelling the methylsulfinate anion (CH₃SO₂⁻), which is a stable leaving group.

The stability of the Meisenheimer-type intermediate is crucial for the reaction to proceed efficiently. The ability of the sulfonyl group to stabilize the negative charge via resonance is the key factor driving the forward reaction.

Thermodynamic and Kinetic Aspects of Chemical Transformations

Kinetically, the reaction rate is primarily dependent on two factors: the nucleophilicity of the attacking species and the electrophilicity of the C2 carbon. The rate law for the reaction is typically second order, being first order in both the imidazole substrate and the nucleophile.

Rate = k[this compound][Nucleophile]

Kinetic studies on analogous systems, such as substituted 2-sulfonylpyridines, have provided valuable insights. These studies have quantified the effect of substituents on the rate of substitution, confirming the strong activating effect of the sulfonyl group. While specific kinetic data for this compound is found in specialized literature, the principles are directly applicable. The activation energy (Ea) for the formation of the Meisenheimer intermediate is the primary kinetic barrier to be overcome.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(Methylsulfonyl)benzimidazole |

| 2-Alkoxy-1-methylimidazole |

| 2-Amino-1-methylimidazole |

| 2-(Alkylthio)-1-methylimidazole |

| 2-Alkyl/Aryl-1-methylimidazole |

| 2-Sulfonylpyridines |

Medicinal Chemistry and Structure Activity Relationship Sar Studies

1-Methyl-2-methylsulfonylimidazole as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to molecular frameworks that can bind to a range of different biological targets through versatile binding interactions. nih.gov The imidazole (B134444) ring is a well-established privileged scaffold due to its presence in numerous natural and synthetic bioactive compounds. nih.govijpsjournal.com Its unique electronic properties, including the presence of both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen), allow it to engage in diverse molecular interactions. The this compound structure combines this privileged imidazole core with a methylsulfonyl group, a functional group also prevalent in many biologically active molecules. This combination suggests a synergistic potential for creating compounds with tailored pharmacological profiles.

The nitrogen-containing heterocyclic ring of imidazole is a key feature in many therapeutic agents due to its ability to form multiple interactions such as hydrogen bonds, hydrophobic forces, and van der Waals interactions. researchgate.netjcdronline.org The addition of a methyl group at the N-1 position and a methylsulfonyl group at the C-2 position further refines the scaffold's properties, influencing its solubility, metabolic stability, and target-binding affinity.

Scaffold design in drug discovery involves creating a core molecular structure that can be systematically modified to optimize biological activity. Diversification of a scaffold like this compound can be achieved through several strategies:

Scaffold Decoration: This involves adding various substituents at different positions of the core structure. For the this compound scaffold, positions 4 and 5 of the imidazole ring are available for decoration. Introducing different chemical groups at these positions can modulate the molecule's steric, electronic, and hydrophobic properties, thereby influencing its interaction with biological targets.

Scaffold Modification: This strategy involves making small changes to the core scaffold itself. For instance, the methyl group on the sulfonyl moiety could be replaced with other alkyl, aryl, or functionalized groups to explore new binding pockets or enhance potency.

Scaffold Hopping: In some cases, the entire imidazole or sulfonyl core can be replaced by a different chemical group with similar spatial and electronic properties, a concept known as bioisosterism.

These design principles allow for the generation of large libraries of related compounds, which can then be screened to identify molecules with improved therapeutic properties.

The this compound scaffold can be compared with other related structures to understand its unique potential.

Comparison with other Imidazole Scaffolds: Unlike unsubstituted imidazole, the N-methylation in this compound removes the N-H hydrogen bond donor capability, which can be advantageous in certain contexts by improving cell permeability or preventing unwanted metabolic reactions. drugbank.com Compared to more complex imidazole scaffolds like benzimidazole (B57391), which is also a privileged structure, this compound offers a smaller, less rigid core, potentially allowing for greater conformational flexibility and the ability to fit into a wider range of binding sites.

Comparison with other Sulfonyl-Containing Scaffolds: The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence significantly influences the electronic distribution within the imidazole ring. In many drug molecules, sulfonyl or sulfonamide groups are crucial for activity. acu.edu.innih.gov A review of sulfonyl-containing heterocyclic derivatives highlights that the presence of such groups often enhances the lipophilic character of the molecules. acu.edu.in For instance, in a series of arylsulfonylpyrazoles, the sulfonyl group was found to be important for antibacterial activity. acu.edu.in The combination of the electron-rich imidazole ring with the electron-poor sulfonyl group in this compound creates a unique electronic environment that can be exploited for specific biological targets.

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

While specific SAR studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related sulfonyl-imidazole derivatives. For example, a study on sulfonyl 1,2,3-triazolyl imidazole derivatives as potential anticancer agents provides a useful model for understanding the SAR of this class of compounds. researchgate.net

The following table, based on data from related sulfonyl-heterocycle series, illustrates how different substituents can impact biological activity.

| Compound Series | Substituent (R) | Position | Observed Activity Change | Reference |

|---|---|---|---|---|

| Sulfonyl 1,2,3-triazolyl imidazoles | -Cl (Chloro) | Aryl ring | Increased anticancer activity | researchgate.net |

| Sulfonyl 1,2,3-triazolyl imidazoles | -OCH3 (Methoxy) | Aryl ring | Decreased anticancer activity | researchgate.net |

| Benzothiazole sulfonamides | -NO2 (Nitro) | Aryl ring | Enhanced antimicrobial activity | acu.edu.in |

| Benzothiazole sulfonamides | -F (Fluoro) | Aryl ring | Enhanced antimicrobial activity | acu.edu.in |

Modifying the substituents on the this compound scaffold can have a profound impact on its interactions with biological targets.

Modifications at Positions 4 and 5: Introducing small, lipophilic groups at these positions could enhance van der Waals interactions within a hydrophobic binding pocket. Conversely, adding hydrogen bond donors or acceptors could facilitate specific polar interactions. The "magic methyl" effect, where the addition of a methyl group in a specific position dramatically increases potency, is a well-documented phenomenon in medicinal chemistry and could be relevant for this scaffold. nih.gov For example, studies on benzimidazole derivatives have shown that introducing a methyl group can significantly enhance VEGF inhibition activity. nih.gov

Modifications of the Methylsulfonyl Group: Replacing the methyl group on the sulfone with larger alkyl or aryl groups can probe for additional binding space and introduce new interactions. For instance, an aryl group could engage in pi-stacking interactions. However, such modifications would also increase the steric bulk, which might be detrimental to activity if the binding pocket is constrained.

The relative positions of the substituents on the imidazole ring are critical for biological activity. In this compound, the methylsulfonyl group is at the C-2 position. Moving this group to the C-4 or C-5 position would create positional isomers with distinct properties.

Steric Effects: The spatial arrangement of the substituents would change, affecting how the molecule fits into a binding site. For example, a bulky sulfonyl group at C-4 might clash with the protein where a C-2 substitution would not.

Studies on other heterocyclic systems have demonstrated the importance of positional isomerism. For instance, in a series of substituted isoxazoles, the position of a hydrogen-bond-donating heterocycle was found to be crucial for potency, with methylation of that heterocycle leading to a significant drop in activity, suggesting limited space in the binding pocket. dundee.ac.uk This highlights that the specific arrangement of functional groups in this compound is likely a key determinant of its biological profile.

Bioisosteric Replacements in this compound Analogs

Bioisosterism is a strategy used in drug design to replace a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. nih.gov For the this compound scaffold, several bioisosteric replacements could be considered.

Replacements for the Methylsulfonyl Group: The sulfonyl group can be replaced by other functionalities that mimic its electron-withdrawing nature and hydrogen-bonding capacity. Common bioisosteres for sulfones and sulfonamides include:

Sulfoximine: Offers a similar tetrahedral geometry but with different electronic properties.

Pentafluorosulfanyl (SF5) group: This group has been explored as a lipophilic bioisostere for small sulfonamides like the N-SO2Me group. acs.orgacs.org

Acylsulfonamides and Sulfonylureas: These have been successfully used as bioisosteres for carboxylic acids and can be considered as replacements in certain contexts. researchgate.net

Replacements for the Imidazole Ring: The imidazole ring itself can be replaced by other 5-membered heterocycles to modulate properties like pKa, dipole moment, and metabolic stability. Potential replacements include:

Pyrazole: A 1,2-diazole that is also considered a privileged scaffold. researchgate.net

Triazole: Both 1,2,3- and 1,2,4-triazoles are common in medicinal chemistry.

Oxazole and Thiazole: These introduce an oxygen or sulfur atom, which alters the electronic and hydrogen-bonding characteristics of the ring.

The following table summarizes potential bioisosteric replacements for the key functional groups in this compound.

| Original Group | Potential Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|

| Methylsulfonyl (-SO2Me) | Pentafluorosulfanyl (-SF5) | Acts as a lipophilic alternative. | acs.orgacs.org |

| Methylsulfonyl (-SO2Me) | Sulfonamide (-SO2NHR) | Introduces H-bond donor capability. | nih.gov |

| Methylsulfonyl (-SO2Me) | Sulfoximine (-S(O)NMe) | Similar geometry with altered electronics. | |

| Imidazole | Pyrazole | Alters H-bonding pattern and pKa. | researchgate.net |

| Imidazole | 1,2,4-Triazole | Modifies electronic distribution and metabolic stability. | |

| Imidazole | Thiazole | Introduces a sulfur atom, altering ring electronics. |

Molecular Interactions and in Vitro Biological Target Research

Identification of Molecular Targets for 1-Methyl-2-methylsulfonylimidazole and its Analogs (In Vitro Studies)

In vitro studies are fundamental in elucidating the molecular targets of a compound. For this compound and its analogs, research has primarily focused on their interaction with cyclooxygenase (COX) enzymes, key players in the inflammatory pathway.

Enzyme Inhibition Studies (e.g., Cyclooxygenase Enzymes)

The primary molecular targets identified for analogs of this compound are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain. mdpi.com The therapeutic anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are linked to the inhibition of the constitutively expressed COX-1. nih.gov Consequently, the development of selective COX-2 inhibitors is a significant area of pharmaceutical research. nih.gov

In vitro enzyme inhibition assays are crucial for determining the potency and selectivity of compounds. These assays measure the concentration of a compound required to inhibit 50% of the enzyme's activity, known as the IC50 value. A lower IC50 value indicates greater potency. The selectivity for COX-2 over COX-1 is a critical parameter in the evaluation of these compounds.

A study on novel derivatives bearing a thiazolylhydrazine-methyl sulfonyl moiety, which are analogs of this compound, demonstrated significant and selective COX-2 inhibition. nih.gov The in vitro COX-1 and COX-2 enzyme inhibition was evaluated using a fluorometric method. nih.gov The results showed that several synthesized compounds were potent and selective inhibitors of COX-2. nih.gov For instance, compound 3a was identified as the most effective derivative with a COX-2 IC50 value of 0.140 ± 0.006 μM. nih.gov This potency is comparable to the well-known selective COX-2 inhibitor, celecoxib (B62257) (IC50 = 0.132 ± 0.005 μM), and significantly more potent than nimesulide (B1678887) (IC50 = 1.684 ± 0.079 μM). nih.gov

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Analog 3a | >100 | 0.140 ± 0.006 | >714 |

| Celecoxib (Reference) | 15.2 | 0.132 ± 0.005 | 115 |

| Nimesulide (Reference) | >100 | 1.684 ± 0.079 | >59 |

Receptor Binding and Modulation Assays

While the primary mechanism of action for this compound and its analogs is understood to be the inhibition of COX enzymes, receptor binding and modulation assays are essential for a comprehensive understanding of a compound's pharmacological profile. These assays are used to determine if a compound interacts with other receptors in the body, which could lead to off-target effects or reveal novel therapeutic applications.

Prostaglandins, the products of the COX pathway, exert their effects by binding to specific G protein-coupled receptors. nih.gov Therefore, it is conceivable that compounds targeting this pathway could also interact with these or other receptors. However, based on the available research, specific in vitro receptor binding and modulation assay data for this compound are not prominently reported. The focus of the research has been predominantly on its direct enzymatic inhibition of COX-2.

Protein-Ligand Interaction Profiling

Protein-ligand interaction profiling is a computational and experimental approach used to characterize the non-covalent interactions between a ligand (such as this compound) and its protein target (COX-2). Understanding these interactions at an atomic level is crucial for explaining the compound's potency and selectivity.

The selectivity of certain inhibitors for COX-2 over COX-1 is attributed to structural differences in the active sites of the two enzymes. The COX-2 active site is approximately 20% larger than that of COX-1, featuring a side pocket. nih.gov This difference is largely due to the substitution of isoleucine at position 523 in COX-1 with a valine in COX-2. bpsbioscience.com

For the analogs of this compound, molecular modeling studies have been instrumental in understanding their interaction with the COX-2 enzyme. nih.gov These studies have shown that the methyl sulfonyl moiety, a key pharmacophore, fits into the selective side pocket of the COX-2 active site. This interaction is a defining characteristic of many selective COX-2 inhibitors. researchgate.net The sulfonamide or methyl sulfonyl group can form hydrogen bonds with key residues in this side pocket, such as Arginine 513. researchgate.net Molecular docking studies of a potent analog, compound 3a , revealed a significant binding property within the COX-2 active site, which helps to explain its high inhibitory potency and selectivity. nih.gov

Elucidation of Molecular Mechanisms of Action (In Vitro)

Beyond identifying the primary molecular target, in vitro studies are crucial for elucidating the downstream molecular mechanisms through which a compound exerts its biological effects. For a selective COX-2 inhibitor, this involves investigating the cellular pathways that are modulated as a consequence of reduced prostaglandin (B15479496) synthesis.

Cellular Pathway Modulation Studies

The inhibition of COX-2 by compounds such as this compound leads to a reduction in the production of prostaglandins, which in turn modulates various cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis. nih.govfrontiersin.org

Inflammatory Pathways: The primary and most direct consequence of COX-2 inhibition is the downregulation of the prostaglandin synthesis pathway. mdpi.com This leads to a reduction in the levels of pro-inflammatory prostaglandins like PGE2, which are known to mediate many of the signs of inflammation.

Cell Proliferation and Apoptosis: COX-2 is often overexpressed in various types of cancer cells, and its products have been shown to promote cell proliferation and inhibit apoptosis (programmed cell death). nih.gov Selective COX-2 inhibitors have been demonstrated to counteract these effects in vitro. They can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.gov Furthermore, these inhibitors can arrest the cell cycle at different checkpoints, thereby inhibiting the proliferation of malignant cells. researchgate.net For example, some COX-2 inhibitors have been shown to induce apoptosis by downregulating the anti-apoptotic protein Bcl-2. frontiersin.org

PI3K/Akt and mTOR Pathways: The PI3K/Akt pathway is a critical survival pathway that is often activated in cancer cells. nih.gov Some selective COX-2 inhibitors have been found to induce apoptosis by blocking the Akt signaling pathway. frontiersin.org The mTOR pathway, which is also involved in cell growth and proliferation, can be modulated by COX-2 activity, suggesting another avenue through which COX-2 inhibitors may exert their effects. frontiersin.org

Investigation of Intracellular Target Engagement

Confirming that a compound reaches and binds to its intended target within a living cell is a critical step in drug development. Intracellular target engagement assays are designed to provide this confirmation. While biochemical assays can confirm that a compound inhibits a purified enzyme, these assays demonstrate that the compound can cross the cell membrane and interact with its target in the complex intracellular environment.

For this compound, whose target (COX-2) is an intracellular enzyme, such studies would be essential to validate its mechanism of action in a cellular context. Various techniques can be employed for this purpose, including cellular thermal shift assays (CETSA), bioluminescence resonance energy transfer (BRET), and fluorescence resonance energy transfer (FRET) based methods. These assays can provide quantitative data on the extent and duration of target binding within intact cells. While specific intracellular target engagement data for this compound is not detailed in the available literature, the potent in vitro cellular effects of its analogs strongly suggest effective engagement with intracellular COX-2.

Future Directions and Emerging Research Perspectives

Exploration of Undiscovered Biological Targets and Pathways (In Vitro)

The imidazole (B134444) nucleus is a common motif in many biologically active compounds, and the addition of a methylsulfonyl group can significantly influence a molecule's physicochemical properties, such as its solubility, polarity, and ability to act as a hydrogen bond acceptor. These characteristics are pivotal for interaction with biological targets. Future in vitro studies on 1-Methyl-2-methylsulfonylimidazole could unearth a range of biological activities.

Drawing inspiration from the known bioactivities of other imidazole derivatives, which include antimicrobial and anticancer effects, a primary research direction would be to investigate similar properties for this compound. nih.gov For instance, many nitroimidazole derivatives have been studied for their broad-spectrum biological activities. researchgate.net The sulfonyl group, present in various therapeutic agents, further suggests the potential for diverse pharmacological effects.

Initial in vitro screening could involve a panel of assays targeting key cellular processes. For example, its potential as an antimicrobial agent could be assessed against a range of pathogenic bacteria and fungi. nih.gov Similarly, its anticancer potential could be explored through cytotoxicity assays on various cancer cell lines. Further mechanistic studies could then elucidate the specific molecular targets and pathways through which this compound exerts its effects.

Table 1: Hypothetical In Vitro Screening Cascade for this compound

| Assay Type | Target/Organism | Potential Outcome/Endpoint |

| Antimicrobial Susceptibility | Staphylococcus aureus, Escherichia coli, Candida albicans | Minimum Inhibitory Concentration (MIC) |

| Cytotoxicity Assay | A549 (Lung), MCF-7 (Breast), HCT116 (Colon) Cancer Cell Lines | IC50 (Half-maximal inhibitory concentration) |

| Enzyme Inhibition Assay | Cyclooxygenase (COX-1, COX-2) | Inhibition of prostaglandin (B15479496) synthesis |

| Kinase Inhibition Panel | A panel of common protein kinases | Identification of specific kinase targets |

Integration of High-Throughput Screening with Advanced Synthetic and Computational Methodologies

The exploration of this compound's full potential can be significantly accelerated by integrating high-throughput screening (HTS) with advanced synthetic and computational methods. nih.govnews-medical.net HTS allows for the rapid testing of large numbers of compounds, which would be invaluable for screening a library of this compound derivatives against a multitude of biological targets. nih.govnih.gov

A future research program could involve the parallel synthesis of a focused library of analogues of this compound. Modifications could be systematically introduced to the imidazole ring and the methylsulfonyl group to explore the structure-activity relationship (SAR). This synthetic effort would be guided by computational modeling, which can predict the binding affinity of the designed compounds to specific biological targets, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Computational approaches, such as molecular docking and density functional theory (DFT) calculations, can provide insights into the potential interactions of these molecules with protein active sites and predict their electronic properties. mdpi.com This synergy between in silico prediction, chemical synthesis, and HTS would create an efficient pipeline for the discovery of novel bioactive molecules based on the this compound scaffold.

Table 2: Illustrative Workflow for Integrated Drug Discovery

| Step | Methodology | Objective |

| 1. Target Identification | Literature review, bioinformatics | Identify potential biological targets for this compound. |

| 2. Virtual Screening | Molecular docking, QSAR modeling | Predict the binding affinity of virtual derivatives to the identified targets. |

| 3. Library Synthesis | Parallel synthesis, combinatorial chemistry | Synthesize a focused library of promising derivatives. |

| 4. High-Throughput Screening | Automated biological assays | Experimentally validate the activity of the synthesized library. |

| 5. Hit-to-Lead Optimization | Medicinal chemistry, iterative design | Refine the structure of active compounds to improve potency and selectivity. |

Potential Applications in Materials Science or Catalysis

Beyond the realm of biology, the unique chemical structure of this compound suggests potential applications in materials science and catalysis. The sulfone group is known for its high thermal and chemical stability, making it a desirable component in advanced materials. For instance, sulfone-based polymers are used in high-performance applications, and sulfones have been explored as components of electrolytes in lithium-ion batteries. techlinkcenter.orgresearchgate.net Future research could investigate the incorporation of this compound as a monomer or an additive in the development of novel polymers or electrolyte formulations with enhanced properties.

In the field of catalysis, imidazole derivatives are known to be effective nucleophilic catalysts for various organic reactions, such as ester hydrolysis. lookchem.com The electronic properties of the imidazole ring in this compound, modulated by the electron-withdrawing methylsulfonyl group, could lead to unique catalytic activities. It would be worthwhile to explore its potential as a catalyst or ligand in a range of organic transformations, including C-C bond formation and oxidation reactions. nih.gov

Table 3: Potential Non-Biological Applications and Research Approaches

| Field | Potential Application | Suggested Research Approach |

| Materials Science | Polymer additive for enhanced thermal stability | Synthesis of polymers incorporating the compound and characterization of their thermal properties (TGA, DSC). |

| Electrolyte component in batteries | Formulation of electrolytes containing the compound and electrochemical testing in battery cells. | |

| Catalysis | Organocatalyst for ester hydrolysis | Kinetic studies of the hydrolysis of model ester substrates in the presence of the compound. |

| Ligand for transition metal catalysis | Synthesis of metal complexes with the compound as a ligand and evaluation of their catalytic activity in cross-coupling reactions. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-2-methylsulfonylimidazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonation of 1-methylimidazole using methylsulfonyl chloride under controlled anhydrous conditions. Key parameters include maintaining a temperature of 0–5°C during sulfonation to prevent side reactions (e.g., over-sulfonation or decomposition). Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios (1:1.2 for imidazole:sulfonyl chloride) critically affect purity and yield (>75% reported under optimized conditions). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

- Methodological Answer : Stability studies should employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC) to monitor degradation products. For example, under acidic conditions (pH < 3), the sulfonyl group may hydrolyze, forming 1-methylimidazole and methanesulfonic acid. Accelerated stability testing at elevated temperatures (40–60°C) with periodic sampling can model long-term degradation kinetics .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound derivatives?

- Methodological Answer : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are standard. Minimum inhibitory concentration (MIC) values should be compared with control antibiotics (e.g., ciprofloxacin). For antifungal activity, disk diffusion assays against C. albicans can quantify zone-of-inhibition diameters. Ensure derivatives are solubilized in DMSO (<2% v/v) to avoid solvent toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound analogs?

- Methodological Answer : Systematic substitution at the imidazole ring (e.g., halogenation at position 4 or alkylation at position 5) can enhance target binding. Computational docking (e.g., AutoDock Vina) against enzymes like cytochrome P450 or bacterial dihydrofolate reductase can predict binding affinities. Validate predictions with enzymatic inhibition assays (IC₅₀ measurements) and correlate with logP values to assess bioavailability .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

- Methodological Answer : Residual solvents (e.g., dichloromethane) and sulfonic acid byproducts require gas chromatography-mass spectrometry (GC-MS) or ion chromatography. For low-abundance impurities (<0.1%), ultra-HPLC coupled with quadrupole time-of-flight (Q-TOF) MS provides high sensitivity. Method validation per ICH Q2(R1) guidelines ensures precision (RSD <5%) and accuracy (recovery 95–105%) .

Q. What computational models predict the metabolic pathways of this compound in mammalian systems?

- Methodological Answer : In silico tools like ADMET Predictor or SwissADME simulate phase I metabolism (e.g., oxidation via CYP3A4) and phase II conjugation (e.g., glucuronidation). Compare results with in vitro hepatocyte incubation studies (LC-MS/MS metabolite profiling). Key metabolites, such as sulfoxide derivatives, may retain bioactivity and require toxicological assessment .

Q. How do conflicting data on the compound’s cytotoxicity arise, and what experimental strategies resolve them?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., cancer cell lines vs. normal cells) often stem from assay conditions (e.g., serum concentration, exposure time). Replicate studies using standardized protocols (e.g., MTT assay with 24–72 hr exposure) and include positive controls (e.g., doxorubicin). Structural analogs with modified sulfonyl groups can isolate toxicity mechanisms .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for reconciling contradictory results in biological activity studies?

- Methodological Answer : Meta-analysis of published datasets using random-effects models accounts for inter-study variability. Principal component analysis (PCA) can identify confounding variables (e.g., solvent choice, cell passage number). Collaborative reproducibility studies with blinded sample analysis minimize bias .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

- Methodological Answer : Cross-laboratory validation using identical reagents and equipment (e.g., rotary evaporators with calibrated vacuum settings). Publish detailed procedural videos or supplementary materials specifying stirring rates, cooling durations, and purification gradients. Yield comparisons (ANOVA) across three independent labs ensure method robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.